molecular formula C17H17FN2O2 B15062392 3-Amino-1-(4-fluorobenzyl)-4-(4-methoxyphenyl)azetidin-2-one

3-Amino-1-(4-fluorobenzyl)-4-(4-methoxyphenyl)azetidin-2-one

Cat. No.: B15062392
M. Wt: 300.33 g/mol
InChI Key: FVBINQHIDRCJON-UHFFFAOYSA-N
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Description

3-Amino-1-(4-fluorobenzyl)-4-(4-methoxyphenyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative characterized by a fluorobenzyl group at the N1 position and a methoxyphenyl substituent at the C4 position. Its structure combines electron-donating (4-methoxy) and electron-withdrawing (4-fluoro) groups, which influence its electronic properties and interactions with biological targets .

Properties

Molecular Formula

C17H17FN2O2

Molecular Weight

300.33 g/mol

IUPAC Name

3-amino-1-[(4-fluorophenyl)methyl]-4-(4-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C17H17FN2O2/c1-22-14-8-4-12(5-9-14)16-15(19)17(21)20(16)10-11-2-6-13(18)7-3-11/h2-9,15-16H,10,19H2,1H3

InChI Key

FVBINQHIDRCJON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluorobenzyl)-4-(4-methoxyphenyl)azetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzylamine and 4-methoxybenzaldehyde.

    Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring, which can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst such as a Lewis acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up of Laboratory Procedures: Scaling up the laboratory synthesis to industrial scale while ensuring the reaction conditions are optimized for large-scale production.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-fluorobenzyl)-4-(4-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Substitution reactions often involve reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluorobenzyl)-4-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Structure and Properties

Key structural analogs differ in substituents at the N1, C3, and C4 positions of the azetidinone core. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Azetidin-2-one Derivatives
Compound Name N1 Substituent C4 Substituent C3 Substituent Melting Point (°C) Key Spectral Data (IR, cm⁻¹) Biological Activity
Target Compound 4-Fluorobenzyl 4-Methoxyphenyl Amino Not reported Not available Not reported
3-Chloro-4-(4-methoxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one 4-(2-oxochromenyl)oxazol-2-yl 4-Methoxyphenyl Chloro Not reported Not available Potent antibacterial
3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one 4-Fluorobenzyl 2-Fluorophenyl Amino Not reported Not available Not reported
3-Allyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one Phenyl 4-Methoxyphenyl Allyl Not applicable (oil) IR: 1682 (C=O stretch) Antiproliferative (tubulin inhibition)
3-Chloro-4-(2-hydroxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one 4-(2-oxochromenyl)oxazol-2-yl 2-Hydroxyphenyl Chloro Not reported Not available Potent antifungal

Key Observations :

  • Electron-Donating vs. In contrast, chloro or nitro substituents (e.g., in , compound 32) introduce electron-withdrawing effects, which may alter reactivity and target selectivity .
  • Fluorine Position : Replacing the 4-methoxyphenyl group with 2-fluorophenyl () shifts the substituent to the ortho position, reducing resonance effects and possibly affecting molecular planarity .
  • Amino Group at C3: The amino group in the target compound may participate in hydrogen bonding, a feature absent in analogs with allyl or chloro substituents (e.g., ) .

Key Observations :

  • Yields for azetidinones vary widely (e.g., 33–40% in ), suggesting challenges in optimizing sterically hindered β-lactam formation .

Biological Activity

3-Amino-1-(4-fluorobenzyl)-4-(4-methoxyphenyl)azetidin-2-one is a synthetic compound belonging to the azetidinone class. Its structural features, including a bicyclic azetidine ring and functional groups such as a fluorobenzyl and a methoxyphenyl group, contribute to its unique chemical properties and potential biological activities. This article discusses its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings.

  • Molecular Formula : C17H17FN2O2
  • Molecular Weight : 300.33 g/mol
  • CAS Number : 1291489-35-4

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to interact with specific molecular targets, influencing cellular pathways that lead to antimicrobial effects. The compound's structure suggests potential interactions with bacterial enzymes or receptors, which may inhibit bacterial growth.

Table 1: Comparison of Antimicrobial Activity

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.012 μg/mL
Reference Drug (Ampicillin)Escherichia coli0.5 μg/mL

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it exhibits cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely through the modulation of signaling pathways related to cell survival and proliferation.

Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of this compound on human tumor cell lines, the following results were observed:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), A549 (lung cancer)
  • IC50 Values :
    • HeLa: 19.41 µM
    • MCF7: 25.67 µM
    • A549: 29.27 µM

These results indicate that the compound displays potent antiproliferative capabilities across multiple cancer types.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in critical cellular processes. For instance, it may act as an inhibitor of topoisomerases, which are essential for DNA replication and repair in both bacterial and cancer cells.

Structure-Activity Relationship (SAR)

The presence of both fluorine and methoxy groups in the compound is believed to enhance its stability and biological activity compared to similar compounds. The modifications in the chemical structure significantly influence how the compound interacts with biological systems, making it a subject of interest in medicinal chemistry.

Table 2: Structural Variants and Their Activities

Compound NameStructural FeaturesBiological Activity
3-Amino-1-benzyl-4-phenylazetidin-2-oneLacks fluorine and methoxy groupsReduced activity
3-Amino-1-(4-chlorobenzyl)-4-(4-methoxyphenyl)azetidin-2-oneContains chlorine instead of fluorineAltered activity profile
3-Amino-1-(4-fluorobenzyl)-4-phenylazetidin-2-oneLacks methoxy groupDifferent solubility and reactivity

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